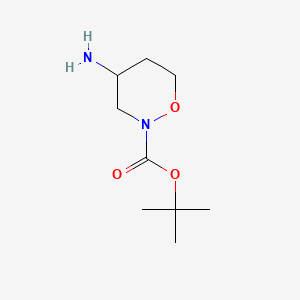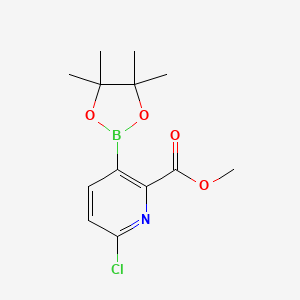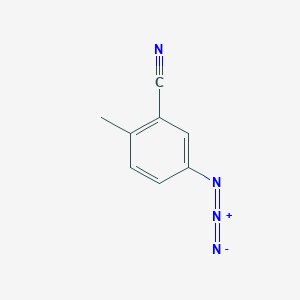
n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine: is an organic compound characterized by a tert-butyl group attached to a 4-methoxy-2,2-dimethylbutan-1-amine backbone. This compound is notable for its unique structural features, which include a bulky tert-butyl group and a methoxy group, contributing to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and 4-methoxy-2,2-dimethylbutan-1-ol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group in 4-methoxy-2,2-dimethylbutan-1-ol using a suitable protecting group, such as a silyl ether.
Amine Introduction: The protected intermediate is then subjected to nucleophilic substitution with tert-butylamine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.
Substitution: The tert-butyl group can participate in substitution reactions, especially under acidic or basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxy-2,2-dimethylbutanoic acid, while reduction could produce n-(tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine derivatives.
科学的研究の応用
Chemistry
In chemistry, n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bulky substituents on biological activity. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural features may contribute to unique interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
n-(Tert-butyl)-4-methoxybutan-1-amine: Lacks the dimethyl groups, resulting in different steric and electronic properties.
n-(Tert-butyl)-2,2-dimethylbutan-1-amine: Lacks the methoxy group, affecting its reactivity and interactions.
n-(Tert-butyl)-4-methoxy-2-methylbutan-1-amine: Has only one methyl group, leading to different steric effects.
Uniqueness
n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine is unique due to the combination of a bulky tert-butyl group and a methoxy group on a dimethylbutan-1-amine backbone. This combination imparts distinct steric and electronic properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H25NO |
|---|---|
分子量 |
187.32 g/mol |
IUPAC名 |
N-tert-butyl-4-methoxy-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C11H25NO/c1-10(2,3)12-9-11(4,5)7-8-13-6/h12H,7-9H2,1-6H3 |
InChIキー |
LNDQLRZNXRJXTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(C)(C)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


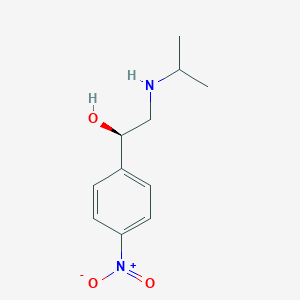
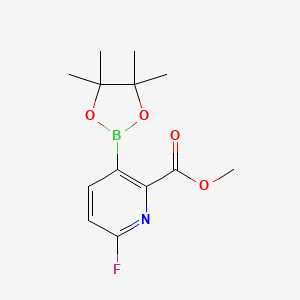
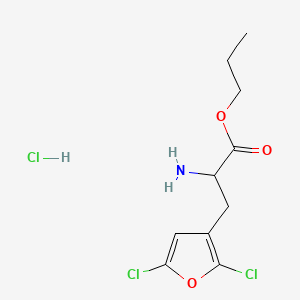
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
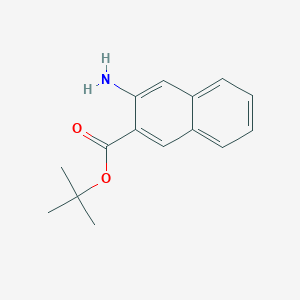
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
![3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
